Metoprolol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

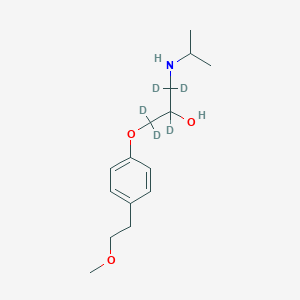

Structure

3D Structure

Properties

Molecular Formula |

C15H25NO3 |

|---|---|

Molecular Weight |

272.39 g/mol |

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/i10D2,11D2,14D |

InChI Key |

IUBSYMUCCVWXPE-FIWUMSIFSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCOC)O)NC(C)C |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Metoprolol

Introduction

Metoprolol is a selective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules like Metoprolol can alter their pharmacokinetic profiles. This is due to the kinetic isotope effect, which can lead to slower metabolism and potentially improved therapeutic properties. This guide provides a detailed overview of the synthesis and characterization of deuterated Metoprolol, focusing on Metoprolol-d5, for researchers and professionals in drug development.

Synthesis of Deuterated Metoprolol

A novel and efficient method for the synthesis of deuterated Metoprolol involves a metallaphotoredox-catalyzed cross-electrophile coupling reaction. This approach utilizes deuterated building blocks, allowing for the precise introduction of deuterium atoms into the target molecule.[1][2] The following protocol is based on the synthesis of a d2-Metoprolol analog, which illustrates the core principles applicable to the synthesis of other deuterated versions.

Experimental Protocol: Synthesis of d2-Metoprolol

This protocol describes a two-step synthesis starting from a deuterated thianthrenium (TT) salt.[2]

Step 1: Metallaphotoredox Coupling

-

Reaction Setup: In a nitrogen-filled glovebox, a 10 mL vial is charged with 4-(2-bromoethoxy)benzaldehyde (aryl bromide precursor), d2-alkyl thianthrenium salt, 4CzIPN (photocatalyst), NiBr2•dtbpy (nickel catalyst), (TMS)3SiOH, Cs2CO3, and Bu4NBr.

-

Solvent Addition: A mixture of methyl acetate (MeOAc) and dimethylformamide (DMF) is added to the vial.

-

Reaction Conditions: The vial is sealed and stirred at room temperature while being irradiated with blue LEDs for 16 hours.

-

Workup and Purification: After the reaction is complete, the mixture is filtered and concentrated. The resulting residue is purified by column chromatography on silica gel to yield the deuterated intermediate.

Step 2: Reductive Amination

-

Reaction Setup: The deuterated intermediate from Step 1 is dissolved in a suitable solvent such as methanol.

-

Amine Addition: Isopropylamine is added to the solution.

-

Reduction: A reducing agent, such as sodium borohydride, is added portion-wise at 0°C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the final deuterated Metoprolol product.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the structure of the molecule and to confirm the position and extent of deuterium incorporation. For this compound, where the five methyl and methine protons of the isopropyl group are expected to be replaced by deuterium, the corresponding signals in the 1H NMR spectrum would be absent.

Experimental Protocol: 1H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3 or MeOD).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Parameters: Acquire a standard 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Table 1: Expected 1H NMR Data for this compound in CDCl3

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.80 - 7.20 | m | Aromatic protons |

| 4.05 | m | -OCH2-CH(OH)- |

| 3.95 | m | Ar-O-CH2- |

| 3.55 | t | -CH2-O-CH3 |

| 2.85 | t | Ar-CH2- |

| 2.75 | m | -CH(OH)-CH2-NH- |

| 3.35 | s | -OCH3 |

Note: The signals for the isopropyl group protons, typically seen around 1.1 ppm (d) and 2.8 ppm (septet), would be absent in the 1H NMR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Experimental Protocol: LC-MS/MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[5]

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode is typically used.[5][6] The mass spectrometer is operated in full scan mode to determine the parent ion mass and in product ion scan mode to obtain fragmentation data.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]+ | 273.2 | Molecular ion of this compound |

| Fragment Ion | 122.2 | Corresponding to the deuterated isopropylamine fragment |

| Fragment Ion | 116.3 | Common fragment of Metoprolol[7] |

Note: The molecular weight of non-deuterated Metoprolol is 267.36 g/mol , giving an [M+H]+ of approximately 268.2. For Metoprolol-d6, the [M+H]+ is observed at m/z 274.2.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized this compound. A reversed-phase HPLC method is commonly used.

Experimental Protocol: HPLC

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

-

Flow Rate: Typically 1.0 mL/min.[8]

Table 3: Typical HPLC Parameters for Metoprolol Analysis

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol:Water (80:20, v/v) with pH adjusted to 3.5[8] |

| Flow Rate | 1.0 mL/min[8] |

| Detection Wavelength | 240 nm[8] |

| Retention Time | ~3.99 min[8] |

Note: The retention time can vary depending on the exact HPLC conditions and system.

References

- 1. researchgate.net [researchgate.net]

- 2. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sierrajournals.com [sierrajournals.com]

- 9. scispace.com [scispace.com]

- 10. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of Metoprolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Metoprolol-d5, a deuterated isotopologue of the widely used beta-blocker, Metoprolol. Due to the limited availability of specific experimental data for this compound, this guide presents data for non-deuterated Metoprolol as a close surrogate, alongside a discussion on the potential effects of deuterium labeling. The information herein is intended to support research, development, and analytical activities involving this compound.

This compound is a stable, isotopically labeled form of Metoprolol, primarily utilized in pharmacokinetic studies and as an internal standard in analytical methodologies. The substitution of five hydrogen atoms with deuterium atoms provides a distinct mass signature, facilitating its differentiation from the parent drug in biological matrices. While this isotopic substitution is not expected to significantly alter the fundamental physicochemical characteristics, minor variations may exist.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Metoprolol. It is important to note that these values should be considered as close approximations for this compound. The introduction of deuterium can subtly influence properties such as pKa and lipophilicity.[1][2] Generally, deuteration can lead to a slight increase in the basicity of amines.[1]

Table 1: General Physicochemical Properties of Metoprolol

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅NO₃ | [3] |

| Molecular Weight | 267.36 g/mol | |

| Physical Description | Solid | |

| Melting Point | 120 °C | [3] |

| pKa | 9.6 - 9.7 | [4] |

Table 2: Solubility and Partition Coefficient of Metoprolol

| Property | Value | Source |

| Water Solubility | The tartrate salt is soluble in water (>1000 mg/mL). | |

| Organic Solvent Solubility | Metoprolol succinate is soluble in DMSO (~10 mg/mL) and dimethyl formamide (~2 mg/mL). The tartrate salt is soluble in methanol (>500 mg/mL) and chloroform (496 mg/mL). | [5] |

| LogP | 1.88 - 2.15 | [6] |

Note on this compound: The molecular formula for this compound is C₁₅H₂₀D₅NO₃, and its molecular weight is approximately 272.39 g/mol .[7][8] Specific experimental data for the melting point, solubility, and logP of this compound are not readily available in published literature.[8]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties discussed above. These protocols are standard in the pharmaceutical sciences and are applicable for the characterization of this compound.

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer system).

-

Equilibration: The vial is sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sampling and Analysis: A sample of the clear supernatant is carefully removed, filtered (using a filter that does not adsorb the analyte), and diluted as necessary.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa).

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., methanol-water) if the compound has low aqueous solubility, to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the inflection point of the sigmoid titration curve. For a basic compound like Metoprolol, the pKa corresponds to the pH at which 50% of the molecules are ionized.

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity.

-

Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then added to a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is gently shaken for a period to allow for the partitioning of the compound between the two phases, and then allowed to stand for complete phase separation.

-

Sampling and Analysis: Aliquots are taken from both the n-octanol and the aqueous phases.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Metoprolol is a selective β1-adrenergic receptor antagonist. Its primary mechanism of action involves blocking the effects of catecholamines, such as adrenaline and noradrenaline, at these receptors, predominantly in cardiac tissue. This blockade leads to a reduction in heart rate, cardiac contractility, and blood pressure.

Caption: Mechanism of action of this compound.

The following diagram illustrates the key steps in the shake-flask method for determining the octanol-water partition coefficient (LogP).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metoprolol Acid D5 | CAS No- 1215404-47-9 | Simson Pharma Limited [simsonpharma.com]

- 8. chemwhat.com [chemwhat.com]

Metoprolol-d5: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol, a selective β1-adrenergic receptor antagonist, is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and heart failure. In the realm of pharmaceutical research and development, accurate quantification of metoprolol in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This technical guide focuses on the critical role of Metoprolol-d5, a deuterated isotopologue of metoprolol, as an internal standard in the bioanalytical determination of the parent drug. Its use significantly enhances the accuracy, precision, and robustness of analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is structurally identical to metoprolol, with the exception of five hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher mass-to-charge ratio (m/z) without altering its chemical and physical properties, such as ionization efficiency and chromatographic retention time. Consequently, this compound co-elutes with the unlabeled analyte and experiences similar matrix effects during sample preparation and analysis, making it an ideal internal standard for correcting variations in sample recovery and instrument response.[1]

Core Application: Internal Standard in Quantitative Bioanalysis

The primary application of this compound in research is as an internal standard for the precise quantification of metoprolol in various biological samples, including plasma, serum, and urine.[1][2][3][4] Its utility is most pronounced in LC-MS/MS-based assays, which are the gold standard for bioanalytical studies due to their high sensitivity and selectivity.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of this compound is a practical application of the isotope dilution mass spectrometry (IDMS) principle. A known amount of the deuterated standard is added to the biological sample at the beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then measured by the mass spectrometer. Any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard, thus keeping the ratio constant. This allows for highly accurate determination of the analyte's concentration, irrespective of sample-to-sample variations in recovery.

Experimental Protocols

The following sections detail a typical experimental protocol for the quantification of metoprolol in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting metoprolol from plasma samples.

-

Aliquoting : Transfer 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add a specific volume (e.g., 10 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank matrix samples.

-

Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

-

Vortexing : Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional) : The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The chromatographic separation and mass spectrometric detection are key to the specific and sensitive quantification of metoprolol.

-

Liquid Chromatography (LC)

-

Column : A reversed-phase C18 column is commonly used for separation.

-

Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

Flow Rate : A flow rate in the range of 0.3-0.6 mL/min is generally used.

-

Injection Volume : A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is highly effective for metoprolol and its deuterated standard.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

MRM Transitions : The exact m/z transitions for metoprolol and this compound need to be optimized for the specific instrument being used.

-

Data Presentation

The following tables summarize typical quantitative data from analytical methods using this compound as an internal standard.

| Parameter | Metoprolol | This compound |

| Precursor Ion (m/z) | 268.2 | 273.2 |

| Product Ion (m/z) | 116.1 | 121.1 |

| Collision Energy (eV) | Optimized per instrument | Optimized per instrument |

| Dwell Time (ms) | 100-200 | 100-200 |

| Typical Mass Spectrometric Parameters for Metoprolol and this compound. |

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Recovery (%) | > 85% |

| Typical Method Validation Parameters for the Quantification of Metoprolol in Human Plasma. |

Visualizations

Experimental Workflow for Metoprolol Quantification

The following diagram illustrates the typical workflow for the quantification of metoprolol in a biological sample using this compound as an internal standard.

Caption: Workflow for Metoprolol Quantification using this compound.

Metabolic Pathway of Metoprolol

Understanding the metabolism of metoprolol is crucial for interpreting pharmacokinetic data. The following diagram outlines the major metabolic pathways.

Caption: Major Metabolic Pathways of Metoprolol.

Conclusion

This compound is an indispensable tool in modern bioanalytical research, enabling the accurate and reliable quantification of metoprolol in complex biological matrices. Its use as an internal standard in LC-MS/MS methods is a well-established practice that adheres to regulatory guidelines for bioanalytical method validation. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists involved in the development and application of quantitative assays for metoprolol, ultimately contributing to a better understanding of its pharmacokinetic and pharmacodynamic properties.

References

An In-depth Technical Guide to the Chemical Structure and Purity of Metoprolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and purity assessment of Metoprolol-d5, a deuterated isotopologue of the widely used beta-blocker, Metoprolol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analyses, and as a reference for the synthesis and quality control of isotopically labeled compounds.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Metoprolol where five hydrogen atoms on the propan-2-ol side chain have been replaced with deuterium atoms. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Metoprolol in biological samples, as it is chemically identical to the parent compound but has a distinct, higher mass.

The chemical structure of this compound is detailed below:

The deuterium atoms are specifically located on the propyl chain, which is a common site for metabolic modification. This strategic placement ensures that the label is retained during metabolic processes, which is crucial for its use as an internal standard.

Purity and Quantitative Data

The purity of this compound is determined by two key factors: its chemical purity and its isotopic enrichment. Chemical purity refers to the percentage of the compound that is this compound, excluding any other chemical entities. Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of deuterium atoms.

The following table summarizes typical quantitative data for commercially available this compound.

| Parameter | Typical Specification | Analytical Method(s) |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity | ≥98% (d5) | Mass Spectrometry, NMR |

| Appearance | White to Off-White Solid | Visual Inspection |

Experimental Protocols for Purity Determination

Accurate determination of chemical and isotopic purity is essential for ensuring the reliability of experimental results. The following sections detail the methodologies used for this purpose.

Chemical Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[7][8][9]

Objective: To separate and quantify this compound relative to any non-isotopically labeled impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.03 M phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile) is effective.[9]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: UV detection at 225 nm.[8]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.

-

Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and run the analysis.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the area of this peak and the areas of any impurity peaks. The chemical purity is determined by the ratio of the main peak area to the total area of all peaks.

Isotopic Purity and Enrichment by Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring the mass-to-charge ratio of its ions.[10]

Objective: To determine the distribution of isotopologues (molecules that differ only in their isotopic composition) and confirm the isotopic enrichment of the d5 species.

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Sample Infusion: The sample can be directly infused or introduced via an LC system.

-

Data Acquisition: Acquire full scan mass spectra over a mass range that includes the unlabeled (d0) to the fully labeled (d5 and higher) species of Metoprolol.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like acetonitrile/water with 0.1% formic acid.

-

Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis:

-

Identify the protonated molecular ion peaks for each isotopologue:

-

d0 (unlabeled Metoprolol): m/z 268.19

-

d5 (this compound): m/z 273.22

-

-

Measure the relative abundance of each isotopologue's ion.

-

The isotopic purity is calculated as the percentage of the d5 isotopologue relative to the sum of all Metoprolol isotopologues.

-

Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels.[11][12]

Objective: To verify the positions of deuterium substitution and to provide a secondary measure of isotopic enrichment.

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as DMSO-d6 or CDCl₃.

-

Experiments:

-

¹H NMR: To observe the absence of proton signals at the deuterated positions.

-

²H NMR (Deuterium NMR): To directly observe the signals from the deuterium atoms.

-

¹³C NMR: To confirm the overall carbon skeleton.

-

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the propan-1,1,2,3,3-d5-2-ol side chain confirms successful deuteration.

-

Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an unlabeled Metoprolol standard. The degree of signal reduction in the deuterated positions provides a semi-quantitative measure of isotopic enrichment.

Visualizations

The following diagrams illustrate the signaling pathway of Metoprolol and a typical experimental workflow for the quality control of this compound.

Caption: Metoprolol's mechanism of action.

Caption: Workflow for purity and identity analysis.

References

- 1. chemwhat.com [chemwhat.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. ache.org.rs [ache.org.rs]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. di.univr.it [di.univr.it]

- 12. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Availability of Metoprolol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Metoprolol-d5, a deuterated analog of the widely used beta-blocker, metoprolol. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including pharmacokinetic studies, bioanalytical method development, and as internal standards in mass spectrometry-based assays.

Commercial Availability

This compound and its related deuterated metabolites are available from several commercial suppliers that specialize in reference standards and isotopically labeled compounds. These products are intended for research and analytical purposes. The table below summarizes key information from a selection of suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| LGC Standards | Metoprolol Acid-d5 (>90%) | 1215404-47-9 | C14H16D5NO4 | 272.35 |

| Pharmaffiliates | Metoprolol D5 | 959786-79-9 | C15H20D5NO3 | 272.4 |

| N-Desisopropyl this compound | 1794979-77-3 | C12H14D5NO3 | 230.31 | |

| O-Desmethyl this compound | 1189981-81-4 | C14H18D5NO3 | 258.37 | |

| Metoprolol Acid-d5 | 1215404-47-9 | C14H16D5NO4 | 272.35 | |

| Metoprolol Acid-d5 Ethyl Ester | 1189704-28-6 | C16H20D5NO4 | 300.40 | |

| Clearsynth | Metoprolol Acid Methyl Ester-d5 Hydrochloride | Not specified | Not specified | Not specified |

| Simson Pharma Limited | Metoprolol D5 | 959786-79-9 | Not specified | Not specified |

| MedchemExpress | This compound | Not specified | Not specified | Not specified |

Experimental Protocols: Use of Deuterated Metoprolol as an Internal Standard in LC-MS/MS Bioanalysis

Deuterated metoprolol, such as this compound or Metoprolol-d7, is frequently used as an internal standard (IS) in the quantitative analysis of metoprolol in biological matrices like plasma. Its similar chemical and physical properties to the unlabeled analyte, but distinct mass, make it an ideal IS for mass spectrometry, correcting for variations in sample preparation and instrument response.

Preparation of Stock and Working Solutions[1][2][3]

-

Stock Solution Preparation :

-

Accurately weigh approximately 2.9 mg of Metoprolol-d7 (or d5) and transfer it to a 10-ml volumetric flask.[1]

-

Add 5 ml of methanol and vortex thoroughly to dissolve the compound.[1]

-

Fill the flask to the mark with methanol, seal, and shake gently to ensure complete mixing.[1]

-

Label the solution with the preparation date and store it in a refrigerator at 2°C to 8°C. This stock solution is typically stable for up to 18 days.[1]

-

-

Internal Standard (IS) Working Solution Preparation :

-

Prepare an IS dilution solution by adding a small amount of the IS stock solution (to achieve a concentration of around 100 ng/ml) to a diluent mixture of water and methanol (20:80 v/v).[1]

-

Store this IS working solution in a refrigerator between 2°C and 8°C and use it within 7 days of preparation.[1]

-

Sample Preparation from Human Plasma

Two common methods for extracting metoprolol and the internal standard from plasma are liquid-liquid extraction (LLE) and protein precipitation (PP).

Liquid-Liquid Extraction (LLE) Protocol [1]

-

After thawing, thoroughly mix the plasma samples using a vortex mixer.

-

For each sample (except the standard blank), pipette 500 µl of plasma into a pre-labeled tube.

-

Add 50 µl of the IS working solution to each sample (for the standard blank, add 50 µl of diluent instead).

-

Vortex all tubes to ensure proper mixing.

-

Add 200 µl of a pre-treatment solution (2% ammonia in water) to each tube, followed by another round of vortexing.

-

Add 2.5 ml of the extraction solvent (a mixture of diethyl ether and dichloromethane in a 70:30 ratio) to all tubes.

-

Shake the tubes at 2,500 rpm using a vibrating shaker, then centrifuge at 4,000 rpm and 10°C for 5 minutes.

-

After centrifugation, collect approximately 2 ml of the clear upper layer (supernatant) from each tube.

-

Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PP) Protocol [2]

-

Pipette the plasma sample into a tube.

-

Add a precipitating agent, such as methanol, to the plasma sample.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis by LC-MS/MS.

LC-MS/MS Analysis Conditions[1]

-

Liquid Chromatography (LC) :

-

Column : A C8 or C18 column is typically used for separation.

-

Mobile Phase : A mixture of acetonitrile, methanol, and 0.1% formic acid is a common mobile phase, run in isocratic mode.

-

Flow Rate : A flow rate of 0.6 ml per minute is often employed.

-

Column Temperature : The column is maintained at 40°C.

-

-

Mass Spectrometry (MS) :

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is typically used.

-

Detection Mode : Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both metoprolol and its deuterated internal standard.

-

Signaling and Metabolic Pathways

The following diagrams illustrate the signaling pathway of metoprolol and its metabolic fate.

Caption: Metoprolol's mechanism of action via beta-1 adrenergic receptor blockade.

Caption: Major metabolic pathways of metoprolol in the liver.

References

Methodological & Application

Application Note: High-Throughput Quantification of Metoprolol in Human Plasma using a Validated LC-MS/MS Method with Metoprolol-d5 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of metoprolol in human plasma. The method utilizes metoprolol-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The method has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Metoprolol is a selective beta-1 adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] Accurate and reliable quantification of metoprolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of metoprolol in human plasma. The use of this compound as an internal standard minimizes variability due to matrix effects and sample processing.

Experimental

Materials and Reagents

Metoprolol and this compound standards were of analytical grade. HPLC-grade acetonitrile and methanol, along with formic acid, were used for the mobile phase and sample preparation. Human plasma was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

LC-MS/MS Conditions

A summary of the optimized chromatographic and mass spectrometric conditions is provided in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | 40 °C[6] |

| Elution | Isocratic or Gradient[5][7] |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| MRM Transition (Metoprolol) | m/z 268.15 → 116.2[5][7] |

| MRM Transition (this compound) | m/z 273.2 → 116.2 (Proposed) |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimized for each transition |

| Source Temperature | 500 °C[8] |

Protocols

1. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of metoprolol and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to create calibration standards. Prepare at least three levels of QC samples (low, medium, and high).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation Protocol

-

Thaw plasma samples and standards to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at 6000 rpm for 5 minutes at 4°C.[8]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. A summary of the validation results is presented in the tables below.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 2 - 500 ng/mL[3][5] |

| Correlation Coefficient (r²) | > 0.995[3] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 6 | < 15% | 85-115% | < 15% | 85-115% |

| Medium | 180 | < 15% | 85-115% | < 15% | 85-115% |

| High | 360 | < 15% | 85-115% | < 15% | 85-115% |

Data presented are representative and based on typical validation acceptance criteria from regulatory guidelines.[9][10]

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Metoprolol | > 85% | Within acceptable limits (85-115%) |

| This compound | > 85% | Consistent and reproducible |

Recovery was determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The matrix effect was evaluated by comparing the response in post-extraction spiked samples to that of neat solutions.[8]

Visualizations

Caption: Experimental workflow for Metoprolol analysis.

Caption: Metoprolol's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of metoprolol in human plasma. The simple sample preparation and the use of a deuterated internal standard make this method well-suited for routine analysis in a clinical or research setting. The validation results demonstrate that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise data for pharmacokinetic and other clinical studies.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. eijppr.com [eijppr.com]

- 4. Bioanalytical Method Development and Validation for the Estimation of Metoprolol in Human K2EDTA Plasma Using Liquid Chromatography Tandem–Mass Spectrometry | PDF [slideshare.net]

- 5. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 6. japsonline.com [japsonline.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. japsonline.com [japsonline.com]

Application Notes and Protocols for Metoprolol-d5 Analysis in Plasma

These application notes provide detailed protocols for the sample preparation of metoprolol-d5 in plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are commonly employed for the extraction and purification of metoprolol from biological matrices.

Introduction

Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases. For pharmacokinetic and bioequivalence studies, accurate and reliable quantification of metoprolol in plasma is essential. The use of a deuterated internal standard, such as this compound, is a common practice to ensure high accuracy and precision in LC-MS/MS analysis. Effective sample preparation is a critical step to remove plasma proteins and other interfering substances that can suppress the ionization of the analyte and compromise the analytical results. This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, matrix effects, and the lower limit of quantification (LLOQ). The following table summarizes typical performance data for the different techniques discussed in this document.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Analyte Recovery | 90.70 - 101.7%[1] | 87.32 - 109.04%[1] | >94%[1] |

| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL[1] | 0.042 ng/L[2] | 2.5 ng/mL[3] |

| Processing Time | Fast | Moderate | Slower, but amenable to automation |

| Cost | Low | Low to Moderate | High |

| Selectivity | Low | Moderate | High |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used in high-throughput applications.

Materials:

-

Plasma sample

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade[4]

-

Trichloroacetic acid (TCA) solution (25% w/v)[5]

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 200 µL of the plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 760 µL of cold methanol and vortex for 30 seconds.[4]

-

Alternatively, for a different precipitation approach, mix 0.4 mL of the plasma sample with 0.225 mL of methanol and 0.2 mL of trichloroacetic acid solution (25% w/v), then sonicate for 2 minutes.[5]

-

Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, providing a cleaner extract than PPT.

Materials:

-

Plasma sample

-

This compound internal standard (IS) working solution

-

Methyl tertiary butyl ether (MTBE)[6]

-

Ammonium hydroxide (optional, to adjust pH)

-

Microcentrifuge tubes or glass test tubes

-

Vortex mixer

-

Microcentrifuge or centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Mobile phase for reconstitution

Protocol:

-

Pipette 100 µL of the plasma sample into a tube.[6]

-

Add 20 µL of the this compound internal standard working solution.

-

(Optional) Add a small volume of ammonium hydroxide to basify the sample, which can improve the extraction efficiency of metoprolol.

-

Add 1 mL of methyl tertiary butyl ether.[6]

-

Vortex the mixture for 2 minutes to ensure thorough mixing of the two phases.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

The reconstituted sample is ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.

Materials:

-

Plasma sample

-

This compound internal standard (IS) working solution

-

Phosphoric acid (4%)[7]

-

Methanol, HPLC grade[7]

-

Ammonium formate (100 mM) with 2% formic acid (Wash 1)[7]

-

Methanol (Wash 2)[7]

-

Methanol with 6% ammonium hydroxide (Elution buffer)[7]

-

SPE manifold

-

Evaporation system

-

Mobile phase for reconstitution

Protocol:

-

Sample Pre-treatment: To 50 µL of plasma, add 4% phosphoric acid and the this compound internal standard.[7]

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum (5-10 inHg) to draw the sample through the sorbent.[7]

-

Washing:

-

Elution: Elute the analyte and internal standard with 1 mL of methanol containing 6% ammonium hydroxide into a clean collection tube.[7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase.

-

The reconstituted sample is ready for LC-MS/MS analysis.

Solid-Phase Extraction Workflow

Conclusion

The selection of an appropriate sample preparation method for this compound in plasma depends on the specific requirements of the assay, such as the desired sensitivity, throughput, and available resources. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner sample with reduced matrix effects. Solid-phase extraction provides the highest degree of sample clean-up and is ideal for methods requiring the lowest limits of detection, though it is the most time-consuming and expensive of the three techniques. The protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals for the robust analysis of metoprolol in plasma.

References

- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A cross-sectional study on metoprolol concentrations in various biological samples and their inter-correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Chiral Separation of Metoprolol Enantiomers in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust method for the chiral separation and quantification of metoprolol enantiomers, (S)-(-)-metoprolol and (R)-(+)-metoprolol, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system and incorporates a deuterated internal standard (rac-metoprolol-d6) for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of metoprolol.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed as a racemic mixture for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] The pharmacological activity of metoprolol resides primarily in the (S)-(-)-enantiomer, which is a significantly more potent β1-blocker than the (R)-(+)-enantiomer.[3] Given the stereoselective nature of its therapeutic action and metabolism, the ability to resolve and quantify the individual enantiomers is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. This application note provides a detailed protocol for the chiral separation of metoprolol enantiomers in human plasma using a validated LC-MS/MS method with a deuterated internal standard.

Experimental

Materials and Reagents

-

(S)-(-)-metoprolol and (R)-(+)-metoprolol reference standards

-

rac-metoprolol-d6 (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Diethylamine

-

Water (ultrapure)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges (e.g., Lichrosep DVB HL or equivalent)[4][5]

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of metoprolol enantiomers and the internal standard from human plasma.[4][5]

-

To 200 µL of human plasma, add the internal standard (rac-metoprolol-d6) solution.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard from the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation is achieved on a chiral stationary phase, and detection is performed using a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent |

| Chiral Column | Lux Amylose-2 (250 mm x 4.6 mm, 5 µm)[4] |

| Mobile Phase | 15 mM ammonium acetate in water (pH 5.0) and 0.1% (v/v) diethylamine in acetonitrile (50:50, v/v)[4] |

| Flow Rate | 0.8 mL/min[6] |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Mass Spectrometer | API 4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4] |

| Monitored Transitions | See Table 2 |

| Dwell Time | 200 ms |

| Collision Gas | Nitrogen |

Table 2: Multiple Reaction Monitoring (MRM) Transitions [4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-(-)-metoprolol | 268.3 | 116.3 |

| (R)-(+)-metoprolol | 268.3 | 116.3 |

| rac-metoprolol-d6 (IS) | 274.2 | 122.2 |

Results and Discussion

This method demonstrates excellent chromatographic resolution and sensitivity for the chiral separation and quantification of metoprolol enantiomers in human plasma.

Table 3: Method Validation Parameters [4][5]

| Parameter | Result |

| Linearity Range | 0.500–500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL |

| Resolution Factor (Rs) | 2.24 |

| Mean Extraction Recovery | > 94.0% |

| Intra- and Inter-day Precision (%CV) | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the chiral analysis of metoprolol.

Metoprolol Signaling Pathway

Caption: Mechanism of action of S-metoprolol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the chiral separation and quantification of metoprolol enantiomers in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocol and validated performance characteristics offer a valuable resource for researchers in the fields of pharmacology and drug development.

References

- 1. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Metoprolol Succinate? [synapse.patsnap.com]

- 3. Stereoselective determination of metoprolol and its metabolite α-hydroxymetoprolol in plasma by LC-MS/MS: application to pharmacokinetics during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note and Protocol: High-Throughput Solid-Phase Extraction of Metoprolol and Metoprolol-d5 from Human Plasma

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the beta-blocker metoprolol and its deuterated internal standard, metoprolol-d5, from human plasma. The described method utilizes a mixed-mode cation exchange SPE sorbent to achieve high recovery and clean extracts, suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate bioanalysis of metoprolol in pharmacokinetic and clinical studies.

Introduction

Metoprolol is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of various cardiovascular diseases, including hypertension and angina pectoris.[1][2][3] Accurate determination of metoprolol concentrations in biological matrices such as plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a preferred method for sample clean-up as it effectively removes endogenous interferences like proteins and phospholipids, leading to improved analytical sensitivity and column longevity.[4][5][6] This protocol employs a mixed-mode solid-phase extraction (SPE) strategy, which combines reversed-phase and ion-exchange mechanisms for enhanced selectivity and retention of basic compounds like metoprolol.[4] The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise quantification by compensating for matrix effects and variability during sample preparation and analysis.

Experimental Protocol

This protocol is optimized for the extraction of metoprolol and this compound from human plasma samples.

Materials and Reagents:

-

Metoprolol and this compound analytical standards

-

Human plasma (K2-EDTA)

-

Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX, Discovery DSC-MCAX)[4]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (88%)

-

Ammonium hydroxide (28-30%)

-

Water (deionized or Milli-Q)

-

4% Phosphoric acid in water

-

2% Ammonium hydroxide in water

-

5% Ammonium hydroxide in methanol

-

SPE vacuum manifold and collection tubes

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Spike 500 µL of plasma with 50 µL of the this compound internal standard working solution. For calibration standards and quality controls, spike with the appropriate concentrations of metoprolol working solutions.

-

Add 500 µL of 4% phosphoric acid to the plasma sample.

-

Vortex for 30 seconds to mix and precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Use the resulting supernatant for the SPE procedure.

Solid-Phase Extraction Procedure:

-

Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

-

Equilibration: Equilibrate the cartridge with 1 mL of 4% phosphoric acid.

-

Sample Loading: Load the pre-treated plasma supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

-

Washing:

-

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the analytes (metoprolol and this compound) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction of metoprolol using mixed-mode cation exchange cartridges, as reported in the literature.

| Parameter | Metoprolol | This compound (as IS) | Reference |

| Extraction Recovery | > 90% | > 90% (expected) | [4] |

| Linearity Range | 0.5 - 500 ng/mL | N/A | [7] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | N/A | [7] |

| Intra-day Precision (%CV) | < 15% | N/A | [8] |

| Inter-day Precision (%CV) | < 15% | N/A | [8] |

| Matrix Effect | 89% - 104% | Compensated by IS | [1][8] |

Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for the solid-phase extraction of metoprolol.

Diagram 2: Principle of Mixed-Mode Solid-Phase Extraction

Caption: Ion-exchange principle in mixed-mode SPE.

References

- 1. mdpi.com [mdpi.com]

- 2. eijppr.com [eijppr.com]

- 3. scispace.com [scispace.com]

- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Biological Samples Containing Metoprolol and Bisoprolol for Applying Methods for Quantitative Analysis | Acta Medica Marisiensis [actamedicamarisiensis.ro]

- 7. Development of a sensitive and rapid method for quantitation of (S)-(−)- and (R)-(+)-metoprolol in human plasma by chiral LC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for Metoprolol-d5 in Human Bioequivalence Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases, particularly hypertension. To ensure the therapeutic equivalence of generic formulations of metoprolol to the innovator product, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic drug exhibits a comparable rate and extent of absorption to the reference drug. A critical component of these studies is the accurate quantification of metoprolol in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Metoprolol-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for variability during sample preparation and analysis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in human bioequivalence studies.

I. Bioanalytical Method Validation using LC-MS/MS

A robust and validated bioanalytical method is a prerequisite for the analysis of clinical samples from a bioequivalence study.[4][5][6][7] The following sections detail the parameters and protocols for the validation of an LC-MS/MS method for the quantification of metoprolol in human plasma using this compound as an internal standard.

Data Presentation: Method Validation Summary

The following tables summarize the typical acceptance criteria and representative quantitative data for the validation of a bioanalytical method for metoprolol.

Table 1: Calibration Curve and Linearity

| Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Calibration Range | Cover the expected clinical concentrations | 0.5 - 500 ng/mL |

| Regression Model | Weighted linear regression (1/x or 1/x²) | Weighted (1/x²) linear regression |

| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.9956[8] |

| Calibration Standards | Minimum of 6 non-zero standards | 8 standards |

| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) | Within ±10% (±15% at LLOQ) |

Table 2: Precision and Accuracy

| Sample | Concentration (ng/mL) | Acceptance Criteria (Precision: %CV, Accuracy: %Bias) | Typical Intra-day Performance (%CV / %Bias) | Typical Inter-day Performance (%CV / %Bias) |

|---|---|---|---|---|

| LLOQ | 0.5 | ≤ 20% / ±20% | 7.7% / 5.4% | 12.8% / 15.4%[9] |

| LQC | 1.5 | ≤ 15% / ±15% | 4.5% / -2.1% | 5.94 ng/mL: %CV < 15%[9] |

| MQC | 75 | ≤ 15% / ±15% | 3.2% / 1.5% | 64.5 ng/mL: %CV < 15%[9] |

| HQC | 400 | ≤ 15% / ±15% | 2.8% / -0.8% | 145 ng/mL: %CV < 15%[9] |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Metoprolol | 1.5 (LQC) | 92.5 | 98.2 |

| Metoprolol | 400 (HQC) | 94.8 | 101.5 |

| this compound | 100 | 93.1 | 99.7 |

Table 4: Stability

| Stability Condition | Duration | Temperature | Acceptance Criteria | Typical Results |

|---|---|---|---|---|

| Bench-top | 6 hours | Room Temperature | %Deviation within ±15% | Metoprolol was found to be stable.[10] |

| Freeze-thaw | 3 cycles | -20°C to RT | %Deviation within ±15% | Metoprolol was found to be stable.[10] |

| Long-term | 30 days | -80°C | %Deviation within ±15% | Metoprolol was found to be stable.[9] |

| Post-preparative | 24 hours | 4°C (Autosampler) | %Deviation within ±15% | Metoprolol was found to be stable. |

II. Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Metoprolol and this compound reference standards into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol. These stock solutions are stored at 2-8°C.

-

-

Working Solutions:

-

Prepare serial dilutions of the Metoprolol stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 1000 ng/mL in the same diluent.

-

-

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the appropriate Metoprolol working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.5, 1, 5, 25, 100, 250, 400, 500 ng/mL).

-

Separately, spike blank human plasma with Metoprolol working solutions to prepare QC samples at four levels: LLOQ, LQC, MQC, and HQC.[9]

-

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and study sample.

-

To 100 µL of plasma in each tube, add 20 µL of the this compound internal standard working solution (1000 ng/mL). Vortex for 10 seconds.

-

Add 300 µL of acetonitrile (or methanol) to precipitate plasma proteins.[9]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.[9]

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[9]

Protocol 3: LC-MS/MS Analysis

Table 5: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 70% A, 30% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 6: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transitions | Metoprolol: m/z 268.2 → 116.1, this compound: m/z 273.2 → 121.1 |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temperature | 500°C |

III. Bioequivalence Study Design

A typical bioequivalence study for metoprolol is designed as a randomized, two-period, two-sequence, single-dose, crossover study under fasting conditions.[11][12][13]

Study Population

-

Healthy adult male and non-pregnant, non-lactating female volunteers.

-

Age, weight, and height within acceptable ranges.

-

Subjects are screened for any medical conditions or use of concomitant medications that could interfere with the study.

Study Conduct

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).

-

Dosing: In each period, subjects receive a single oral dose of either the test or reference metoprolol formulation after an overnight fast.

-

Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[11]

-

Blood Sampling: Serial blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).[12]

-

Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen at -80°C until analysis.[14]

Pharmacokinetic and Statistical Analysis

-

Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞) are calculated from the plasma concentration-time data for each subject.

-

The data for Cmax and AUC are log-transformed, and an analysis of variance (ANOVA) is performed.

-

The 90% confidence intervals for the ratio of the geometric least squares means of the test and reference products for the log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated.[12]

-

For bioequivalence to be concluded, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.[15]

IV. Visualizations

Caption: Workflow for the bioanalytical quantification of metoprolol in human plasma.

Caption: Logical flow of a two-way crossover bioequivalence study.

References

- 1. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. nbinno.com [nbinno.com]

- 4. Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies | Semantic Scholar [semanticscholar.org]

- 6. Analytical Methods Validation | RTI [rti.org]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma [pharmacia.pensoft.net]

- 10. eijppr.com [eijppr.com]

- 11. db.cbg-meb.nl [db.cbg-meb.nl]

- 12. jddtonline.info [jddtonline.info]

- 13. akademiamedycyny.pl [akademiamedycyny.pl]

- 14. A randomized, cross‐over trial of metoprolol succinate formulations to evaluate PK and PD end points for therapeutic equivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Application Notes and Protocols for In Vitro Metabolism of Metoprolol using Metoprolol-d5 as a Standard

Introduction

Metoprolol, a widely prescribed beta-blocker for cardiovascular diseases, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the in vitro metabolism of metoprolol is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This document provides detailed application notes and protocols for conducting in vitro metabolism studies of metoprolol using human liver microsomes, with a focus on the utilization of metoprolol-d5 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metoprolol is metabolized via three main pathways: α-hydroxylation, O-demethylation, and N-dealkylation.[1][2] The primary enzyme responsible for metoprolol's metabolism is CYP2D6, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[3][4] Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in metoprolol metabolism, affecting its efficacy and safety. Therefore, in vitro studies are invaluable for characterizing the metabolic pathways and identifying the enzymes involved. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the in vitro metabolism of metoprolol and its subsequent analysis.

Reagents and Materials

-

Metoprolol

-

This compound (Internal Standard)

-

α-hydroxymetoprolol (metabolite standard)

-

O-demethylmetoprolol (metabolite standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

In Vitro Incubation

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (final concentration typically 0.2-0.5 mg/mL) and metoprolol (at various concentrations, e.g., 1-100 µM) in 0.1 M potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) to determine the reaction kinetics.

-

Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 ng/mL).

-

Control Incubations:

-

No NADPH: To control for non-enzymatic degradation, perform incubations without the NADPH regenerating system.

-

No Substrate: To identify any endogenous peaks, perform incubations without metoprolol.

-

No Microsomes: To assess the stability of the compound in the buffer, perform incubations without human liver microsomes.

-

Sample Preparation

-

Protein Precipitation: After terminating the reaction, vortex the samples vigorously for 1 minute to precipitate the microsomal proteins.[1]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

-

Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metoprolol: m/z 268.3 → 116.3[6]

-

This compound: m/z 273.3 → 121.3 (hypothetical, based on a 5 Da shift)

-